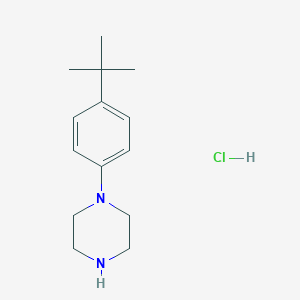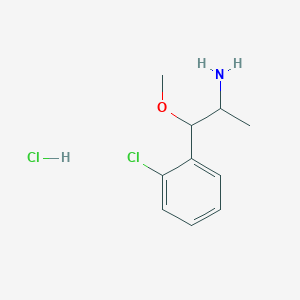
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, commonly known as chlorphenamine, is an antihistamine drug used to treat allergic reactions such as hay fever and other upper respiratory allergies. It is also used to treat other conditions such as motion sickness, nausea, and vertigo. Chlorphenamine is a member of the class of drugs known as H1 receptor antagonists, which act by blocking the action of histamine, a chemical that is released in response to an allergic reaction. The hydrochloride salt form of chlorphenamine is the most commonly used form of the drug.
Mécanisme D'action
Chlorphenamine acts as an H1 receptor antagonist, which means that it blocks the action of histamine in the body. Histamine is a chemical that is released in response to an allergic reaction and is responsible for causing the symptoms associated with allergies such as sneezing, itching, and watery eyes. By blocking the action of histamine, chlorphenamine helps to reduce the symptoms of allergies.
Biochemical and Physiological Effects
Chlorphenamine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system. It has also been shown to reduce the symptoms of allergies, such as sneezing, itching, and watery eyes. Additionally, it has been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorphenamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has been studied extensively and is well understood in terms of its mechanism of action and its effects on the body. A limitation is that it is not suitable for use in experiments involving animals, as it can cause adverse reactions.
Orientations Futures
There are many potential future directions for research involving chlorphenamine. One potential area of research is the development of new and improved formulations of the drug. Additionally, further research could be done to investigate the potential for chlorphenamine to be used as an anti-inflammatory agent, as well as its potential to protect against cardiovascular disease and other metabolic disorders. Finally, further research could be done to investigate the potential for chlorphenamine to be used as a neuroprotective agent.
Méthodes De Synthèse
Chlorphenamine can be synthesized from a variety of starting materials. The most common route involves the reaction of 2-chlorobenzaldehyde with methoxypropanol in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride, which is then purified using recrystallization.
Applications De Recherche Scientifique
Chlorphenamine has been investigated for a variety of scientific applications. It has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders. Additionally, it has been studied for its potential to modulate the immune system and its potential to act as a neuroprotective agent.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

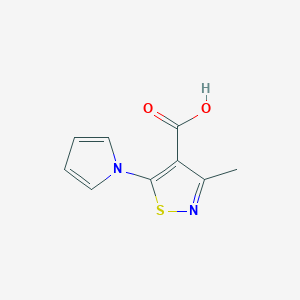

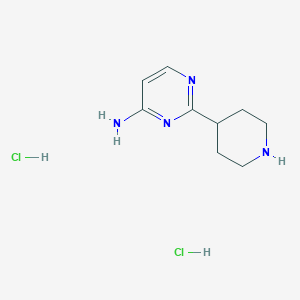
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
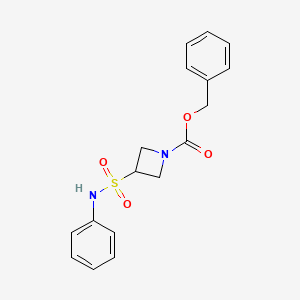
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
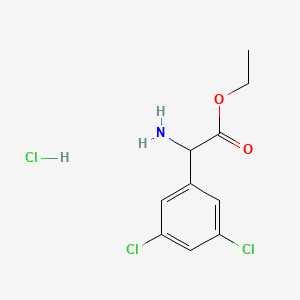
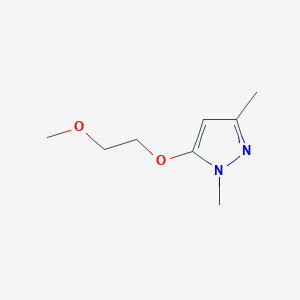
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)



